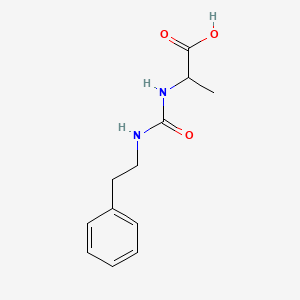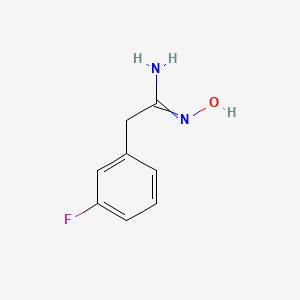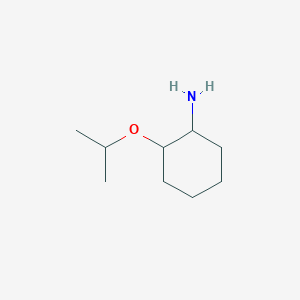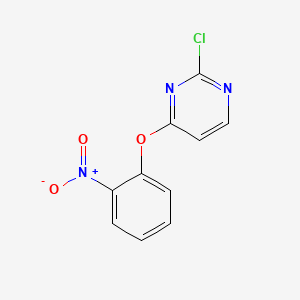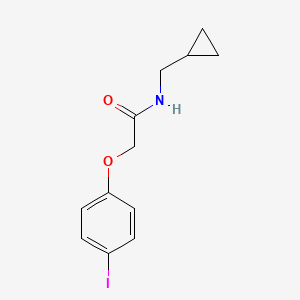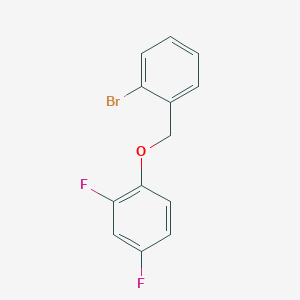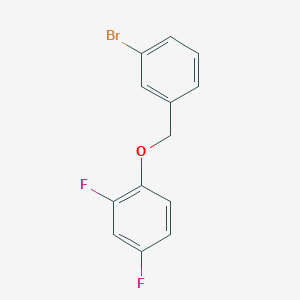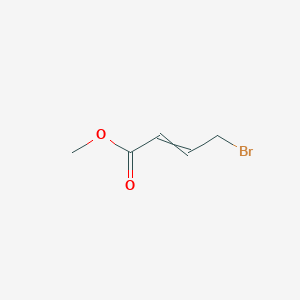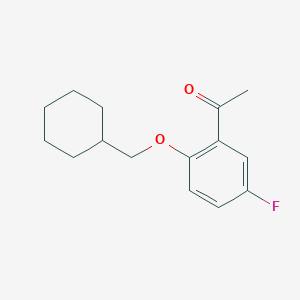
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone is a chemical compound characterized by its unique structure, which includes a cyclohexylmethoxy group attached to a fluorophenyl ring, and an ethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and cyclohexylmethyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium carbonate (K2CO3) to deprotonate the phenol, followed by the addition of cyclohexylmethyl chloride to form the cyclohexylmethoxy group.
Ethanone Formation: The final step involves the oxidation of the intermediate compound to introduce the ethanone functional group, often using reagents like chromyl chloride (CrO2Cl2) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The fluorophenyl ring can be reduced to introduce different functional groups.
Substitution: The cyclohexylmethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Oxidation: 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanoic acid.
Reduction: 1-(2-(Cyclohexylmethoxy)-5-fluoroethyl)benzene.
Substitution: Various substituted cyclohexylmethoxy derivatives.
Scientific Research Applications
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
1-(2-(Cyclohexylmethoxy)-5-fluorophenyl)ethanone is compared with similar compounds to highlight its uniqueness:
2-(Cyclohexylmethoxy)ethanamine: This compound differs in the presence of an amine group instead of an ethanone group.
1-(2-(Cyclohexylmethoxy)-6-hydroxyphenyl)ethanone: This compound has a hydroxyl group on the phenyl ring instead of a fluorine atom.
1-(2-(Cyclohexylmethoxy)-5-methoxyphenyl)ethanone: This compound has a methoxy group instead of a fluorine atom.
These comparisons help to understand the structural and functional differences that contribute to the unique properties and applications of this compound.
Properties
IUPAC Name |
1-[2-(cyclohexylmethoxy)-5-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c1-11(17)14-9-13(16)7-8-15(14)18-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHNEKJYBUONDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
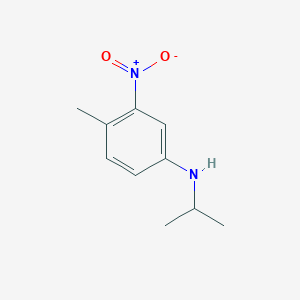
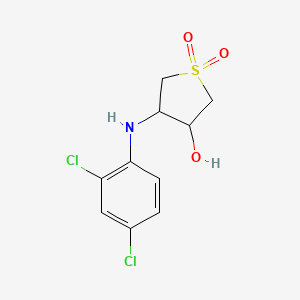
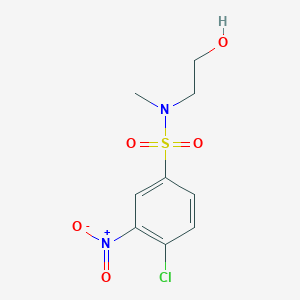
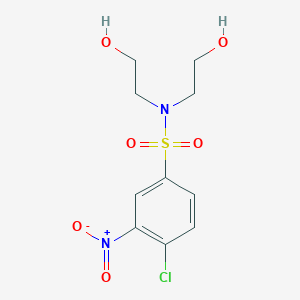
![N-[2-(4-Fluorophenyl)ethyl]acrylamide](/img/structure/B7859747.png)
